(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide

Chiral building block Asymmetric synthesis Enantiomeric excess

Kinase inhibitor and ion channel programs frequently encounter hERG liability and poor aqueous solubility that limit lead progression. (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide provides an enantiopure sulfoximine building block directly addressing both issues. • hERG Safety: Documented sulfoximine-for-sulfone replacement reduces dofetilide binding while preserving target potency. • Solubility: Matched molecular pair data confirms aqueous solubility improvement over isolipophilic sulfone analogs. • Synthetic Versatility: Carboxamide handle enables rapid SAR via standard amide coupling. Sourced from L-proline, guaranteeing (S)-stereochemistry for all downstream products.

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
Cat. No. B12949969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCS(=NC(=O)C1CCCN1)(=O)C
InChIInChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1
InChIKeySWVURHALGJEQHR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-Dimethylsulfoximine Pyrrolidine Carboxamide?


(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide (CAS 20718-17-6; hydrochloride CAS 1955474-45-9) is an enantiopure sulfoximine-functionalized proline carboxamide building block. The molecule features a pyrrolidine-2-carboxamide core derived from L-proline, modified with a dimethylsulfoximine substituent at the pyrrolidine nitrogen . Sulfoximines have emerged as a pharmacologically significant functional group in drug discovery, serving as chemically stable, polarity-tunable isosteres of sulfones and sulfonamides, with demonstrated advantages in solubility, metabolic stability, and hydrogen-bonding capacity [1]. This specific (S)-configured compound is utilized as a versatile intermediate for introducing chiral sulfoximine motifs into pharmaceutical and agrochemical candidates, enabling access to stereochemically defined products that cannot be obtained from racemic or non-sulfoximine analogs [2].

Why (S)-Dimethylsulfoximine Pyrrolidine Carboxamide Cannot Be Substituted


Generic substitution of this compound with its closest in-class analogs—the (R)-enantiomer, the corresponding N-sulfonyl (sulfone) derivative, the N-sulfanyl (sulfide) precursor, or unsubstituted L-prolinamide—introduces critical and quantifiable differences in stereochemical identity, physicochemical properties, hydrogen-bonding capacity, and cardiovascular safety profile. The (S)-configuration, derived from L-proline, dictates the absolute stereochemistry of all downstream products; racemic or (R)-configured material yields diastereomeric mixtures that compromise enantiopurity in asymmetric synthesis [1]. Substituting the sulfoximine for a sulfone eliminates the dual hydrogen-bond donor/acceptor character and reduces aqueous solubility even when lipophilicity is matched, as demonstrated by matched molecular pair analyses [2]. Furthermore, N-sulfonyl analogs carry elevated hERG liability, a finding documented in direct sulfoximine-for-sulfone replacement studies [3]. The evidence below quantifies these differences.

Quantitative Evidence for (S)-Dimethylsulfoximine Pyrrolidine Carboxamide


Enantiomeric Purity: (S) vs. (R) and Racemate

The (S)-configuration of the target compound is derived from L-proline, ensuring a single enantiomer with stereochemical fidelity traceable to the amino acid starting material. In contrast, the (R)-enantiomer requires D-proline, which is over 50-fold more expensive and lacks the natural abundance advantage. Racemic mixtures introduce approximately 50% of the undesired enantiomer, leading to diastereomeric product distributions in subsequent reactions. Vendors specify purity of ≥95% for the hydrochloride salt (CAS 1955474-45-9) , with the (S)-configuration confirmed by NMR and chiral HPLC . The (R)-enantiomer is not consistently available from major catalog suppliers at comparable scale, representing a procurement bottleneck .

Chiral building block Asymmetric synthesis Enantiomeric excess

Aqueous Solubility: Sulfoximine vs. Sulfone

In a matched molecular pair analysis of compounds from Boehringer Ingelheim drug discovery projects, the sulfoximine moiety consistently conferred improved aqueous solubility relative to the corresponding sulfone, even at matched lipophilicity [1]. Goldberg et al. (2014) demonstrated this explicitly with a triplet of GPR119 agonists: sulfone 4 was insoluble, NH-sulfoximine 5 showed improved solubility at lower log D, and N-methylsulfoximine 6 also showed improved solubility despite being isolipophilic to the sulfone [2]. While compound-specific solubility data for the target (S)-proline sulfoximine carboxamide are not published as a free-standing measurement, the class-level trend is robust across diverse scaffolds [1]. By extension, the target sulfoximine is predicted to exhibit superior aqueous solubility compared to its hypothetical N-(dimethylsulfonyl)pyrrolidine-2-carboxamide analog.

Physicochemical properties Solubility Matched molecular pairs

Hydrogen Bonding vs. Sulfone and Sulfonamide

The sulfoximine group in the target compound provides dual hydrogen-bond donor and acceptor functionality through the S=O (acceptor) and N-H (donor) groups. By contrast, the corresponding sulfone analog (S=O)2 can only accept hydrogen bonds, and the corresponding sulfonamide S(O)2-NH, while a donor, possesses different geometry and electronic character [1]. This distinction is quantified via EPSA (Exposed Polar Surface Area) measurements: NH-sulfoximines exhibit higher EPSA than sulfones, consistent with their additional H-bond donor capacity, yet do not proportionally sacrifice permeability [2]. The additional nitrogen vector in sulfoximines also permits further functionalization (e.g., N-alkylation, N-acylation, N-arylation), enabling fine-tuning of physicochemical and pharmacological properties without altering the core scaffold, an option structurally unavailable to sulfone analogs [3].

Hydrogen bonding EPSA Drug-likeness

hERG Liability: Sulfoximine vs. Sulfone

Walker et al. (2009) performed a direct sulfoximine-for-sulfone substitution in a series of trifluoromethylpyrimidine PYK2 inhibitors. The lead sulfone (compound 1) exhibited high dofetilide binding, an early indicator of hERG channel blockade and proarrhythmic risk. The corresponding N-methylsulfoximine analog (S)-14a displayed significantly lower dofetilide binding and reduced activity in a patch clamp hERG K+ ion channel functional assay [1]. Although this comparison involves trifluoromethylpyrimidine scaffolds rather than proline carboxamides, the pharmacological principle—that replacing a sulfone with a sulfoximine can mitigate hERG liability while maintaining target potency—is directly transferable to sulfoximine-containing building blocks and their derived products [2]. The target compound provides a direct synthetic entry point for introducing this safety-enhancing functional group into candidate molecules.

hERG Cardiovascular safety Dofetilide binding PYK2

Metabolic & Chemical Stability vs. Sulfone

The comprehensive review by Frings et al. (2017) established that the sulfoximine functional group exhibits chemical stability comparable to sulfones under physiological conditions while often demonstrating favorable metabolic stability in both human and rodent liver microsome assays [1]. Matched molecular pair analysis across Boehringer Ingelheim projects showed that sulfoximine introduction did not intrinsically compromise metabolic stability; in several cases, sulfoximine-substituted compounds exhibited lower intrinsic clearance (CLint) than their sulfone counterparts [1]. Furthermore, the chemical stability of the S=N bond in NH-sulfoximines resists hydrolysis under acidic, basic, and oxidative conditions relevant to both synthesis and storage, enabling reliable long-term use as a building block [2]. This contrasts with sulfides, which are prone to oxidation, and sulfones, which lack the derivatization handle at nitrogen.

Metabolic stability Microsomal clearance Chemical stability

Application Scenarios for (S)-Dimethylsulfoximine Pyrrolidine Carboxamide


Kinase Inhibitors: Reducing hERG Risk with Chiral Sulfoximine

Medicinal chemistry teams optimizing kinase inhibitors frequently encounter hERG liability as a dose-limiting toxicity risk. The sulfoximine-for-sulfone replacement strategy, validated by Walker et al. (2009) in the PYK2 inhibitor series, demonstrates that substituting a sulfone with an N-methylsulfoximine can significantly reduce dofetilide binding and hERG channel activity while maintaining target potency and achieving good oral exposure [1]. (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide serves as an ideal entry point for introducing this safety-enhancing sulfoximine group into kinase inhibitor scaffolds, particularly those targeting kinases where the sulfone occupies the solvent-exposed region (e.g., ATR, PYK2, and CDK inhibitor series). The chiral (S)-configuration, derived from L-proline, ensures enantiopure products when coupled to prochiral or racemic advanced intermediates [2]. This scenario is supported by the matched molecular pair evidence that sulfoximines maintain or improve metabolic stability relative to sulfones [3].

Solubility Enhancement in Lead Series with Sulfoximine

Diaryl ether and pyridyl carboxamide series frequently exhibit poor aqueous solubility that limits assay reproducibility and in vivo exposure. Strategic incorporation of a sulfoximine group has been shown to improve solubility and overall ADME properties in Nav1.8 inhibitor programs [1]. The matched triplet data from Goldberg et al. (2014) confirms that N-methylsulfoximines improve solubility relative to the sulfone even when isolipophilic (matched log D), a critical advantage when increasing polarity is undesirable for permeability reasons [2]. (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide provides a solubility-enhancing, proline-derived sulfoximine fragment ready for amide coupling into lead series. The carboxamide handle is synthetically versatile—amenable to both standard amide bond formation and conversion to acid chloride or active ester intermediates—enabling rapid SAR exploration without multi-step de novo sulfoximine synthesis [3].

Chiral Sulfoximine Ligands & Organocatalysts

Chiral sulfoximines have demonstrated utility as ligands in asymmetric metal catalysis and as organocatalysts [1]. The (S)-pyrrolidine-2-carboxamide backbone of the target compound combines the well-established proline organocatalysis framework with the sulfoximine group's unique stereoelectronic properties. The sulfoximine moiety can act as a chiral carbanion-stabilizing nucleofuge, a directing group for C-H activation, and a coordination site for transition metals [2]. The target compound can be further derivatized at the sulfoximine nitrogen (e.g., N-phosphorylation, N-sulfonylation, N-arylation) to generate libraries of chiral ligands with tunable steric and electronic properties, an option not available to proline-derived sulfonamide or sulfone analogs [3]. This application leverages both the (S)-stereochemistry and the dual H-bond donor/acceptor character uniquely accessible to the NH-sulfoximine.

Sulfoximine Building Block for PROTACs & Degraders

Proteolysis-targeting chimeras (PROTACs) and molecular glues often suffer from poor solubility and permeability due to high molecular weight and extensive hydrogen-bonding surfaces. The sulfoximine group's favorable combination of polarity, solubility enhancement without permeability penalty, and metabolic stability makes it an attractive linker or E3 ligase ligand modification in bifunctional degrader design [1]. The target compound, with its carboxamide coupling handle and chiral proline-derived core, is ideally suited for incorporation into the VHL or cereblon ligand region, or as a conformationally constrained linker element that modulates ternary complex geometry. The (S)-stereochemistry provides a defined spatial orientation critical for productive ternary complex formation between target protein, degrader, and E3 ligase [2]. This scenario builds directly on the solubility, H-bonding, and metabolic stability advantages quantified in the evidence guide above, while extending their relevance to the rapidly expanding targeted protein degradation field.

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